molecular formula C15H13FN2O2 B5257407 2-[(2-fluorobenzoyl)amino]-N-methylbenzamide

2-[(2-fluorobenzoyl)amino]-N-methylbenzamide

Cat. No.: B5257407
M. Wt: 272.27 g/mol
InChI Key: TVFORRCZJCUDQE-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzoyl)amino]-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorobenzoyl group attached to an amino group, which is further connected to a methylbenzamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-17-14(19)11-7-3-5-9-13(11)18-15(20)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFORRCZJCUDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzoyl)amino]-N-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-fluorobenzoyl chloride and N-methylbenzamide.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-fluorobenzoyl)amino]-N-methylbenzamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzoyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis reactions will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(2-fluorobenzoyl)amino]-N-methylbenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzoyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzamide: Similar in structure but lacks the N-methyl group.

    N-methylbenzamide: Similar in structure but lacks the fluorobenzoyl group.

    2-Fluorobenzoyl chloride: A precursor in the synthesis of 2-[(2-fluorobenzoyl)amino]-N-methylbenzamide.

Uniqueness

2-[(2-fluorobenzoyl)amino]-N-methylbenzamide is unique due to the presence of both the fluorobenzoyl and N-methyl groups. This combination imparts specific chemical and biological properties to the compound, making it valuable in various research and industrial applications. The fluorine atom enhances the compound’s stability and reactivity, while the N-methyl group influences its solubility and interaction with biological targets.

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